molecular formula C19H18N2O4S B2373584 Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-14-1

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2373584
CAS No.: 888409-14-1
M. Wt: 370.42
InChI Key: RVPYMTVWXWKCER-UHFFFAOYSA-N
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Description

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their specific structure and the context in which they are used .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of new biological activities, and the design of new benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate are not fully understood due to the limited available data. Thiazoles, the family of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of thiazole derivatives can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-studied. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using 4-isopropoxybenzoic acid and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
  • Methyl 2-(4-propoxybenzamido)benzo[d]thiazole-6-carboxylate

Uniqueness

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

methyl 2-[(4-propan-2-yloxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11(2)25-14-7-4-12(5-8-14)17(22)21-19-20-15-9-6-13(18(23)24-3)10-16(15)26-19/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYMTVWXWKCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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